molecular formula C13H18O2 B8503961 3-Ethyl-4-(2-methyl-2-propanyl)benzoic acid

3-Ethyl-4-(2-methyl-2-propanyl)benzoic acid

Cat. No. B8503961
M. Wt: 206.28 g/mol
InChI Key: YICMPVHYTADTLT-UHFFFAOYSA-N
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Patent
US07259163B2

Procedure details

A solution of n-butyl lithium (1.6M in hexane, 2.67 mL, 4.27 mmol) was added dropwise to a solution of 4-tert-butyl-3-bromobenzoic acid (500 mg, 1.94 mmol) in THF at −78° C. whilst maintaining the temperature below −70° C. After 40 minutes, ethyl iodide (1.55 mL, 19.4 mmol) was added dropwise whilst maintaining the temperature below −65° C. After one hour at −70° C., the mixture was allowed to attain room temperature and stirred overnight The mixture was quenched by the addition of saturated ammonium chloride solution (30 mL) and extracted with ether (30 mL). The organic fraction was dried over magnesium sulphate and evaporated. Purification was achieved by reverse phase HPLC on a C18 column using a two-solvent gradient elution with (A) water containing formic acid (0.1%) and (B) acetonitrile-water (95:5 v/v) containing formic acid (0.05%) as the eluents, and analysis of the fractions by electrospray mass spectroscopy. This afforded the title compound as a solid.
Quantity
2.67 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.55 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([Li])[CH2:2]CC.[C:6]([C:10]1[CH:18]=[CH:17][C:13]([C:14]([OH:16])=[O:15])=[CH:12][C:11]=1Br)([CH3:9])([CH3:8])[CH3:7].C(I)C>C1COCC1>[C:6]([C:10]1[CH:18]=[CH:17][C:13]([C:14]([OH:16])=[O:15])=[CH:12][C:11]=1[CH2:1][CH3:2])([CH3:9])([CH3:8])[CH3:7]

Inputs

Step One
Name
Quantity
2.67 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
500 mg
Type
reactant
Smiles
C(C)(C)(C)C1=C(C=C(C(=O)O)C=C1)Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.55 mL
Type
reactant
Smiles
C(C)I

Conditions

Stirring
Type
CUSTOM
Details
stirred overnight The mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
whilst maintaining the temperature below −70° C
TEMPERATURE
Type
TEMPERATURE
Details
whilst maintaining the temperature below −65° C
WAIT
Type
WAIT
Details
After one hour at −70° C.
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to attain room temperature
CUSTOM
Type
CUSTOM
Details
was quenched by the addition of saturated ammonium chloride solution (30 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic fraction was dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Purification
WASH
Type
WASH
Details
a two-solvent gradient elution with (A) water
ADDITION
Type
ADDITION
Details
containing formic acid (0.1%) and (B) acetonitrile-water (95:5 v/v)
ADDITION
Type
ADDITION
Details
containing formic acid (0.05%) as the eluents, and analysis of the fractions by electrospray mass spectroscopy

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
C(C)(C)(C)C1=C(C=C(C(=O)O)C=C1)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.